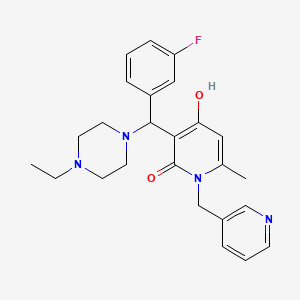
3-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ETHYLPIPERAZIN-1-YL)(3-FLUOROPHENYL)METHYL]-4-HYDROXY-6-METHYL-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a fluorophenyl group, and a pyridinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[(4-ETHYLPIPERAZIN-1-YL)(3-FLUOROPHENYL)METHYL]-4-HYDROXY-6-METHYL-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process typically requires mild and functional group-tolerant reaction conditions, utilizing organoboron reagents . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-ETHYLPIPERAZIN-1-YL)(3-FLUOROPHENYL)METHYL]-4-HYDROXY-6-METHYL-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridinyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include those with piperazine, fluorophenyl, and pyridinyl groups, such as:
- N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine .
- 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine . These compounds share structural similarities but differ in their specific substituents and overall molecular architecture, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C25H29FN4O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)-(3-fluorophenyl)methyl]-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C25H29FN4O2/c1-3-28-10-12-29(13-11-28)24(20-7-4-8-21(26)15-20)23-22(31)14-18(2)30(25(23)32)17-19-6-5-9-27-16-19/h4-9,14-16,24,31H,3,10-13,17H2,1-2H3 |
InChI Key |
NQTFBWDZNMYESY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















